{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid
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Overview
Description
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid is a chemical compound that features a triazole ring, a hydroxy group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of copper(I) catalysts and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An anticonvulsant with a triazole core.
Uniqueness
{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid is unique due to the presence of both a triazole ring and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
166528-25-2 |
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Molecular Formula |
C6H12N3O5P |
Molecular Weight |
237.15 g/mol |
IUPAC Name |
[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]methylphosphonic acid |
InChI |
InChI=1S/C6H12N3O5P/c10-6(1-9-4-7-3-8-9)2-14-5-15(11,12)13/h3-4,6,10H,1-2,5H2,(H2,11,12,13) |
InChI Key |
HONDKTSBXOHPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC(COCP(=O)(O)O)O |
Origin of Product |
United States |
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